2,3,3-Trimethylbenzoindolenine
Description
Significance of the Benzo[e]indole Core in Heterocyclic Chemistry
The benzo[e]indole scaffold, a class of nitrogen-containing heterocyclic compounds, holds a significant position in the landscape of modern chemical research. This structural motif is an expanded version of the indole (B1671886) core, which is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov The fusion of a benzene (B151609) ring to the indole system at the 'e' face extends the π-conjugated system, which imparts unique photophysical properties to the molecule. This extended conjugation is fundamental to the applications of benzo[e]indole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronics. researchgate.netnih.gov
In the realm of medicinal chemistry, the benzo[e]indole core serves as a versatile template for the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as anticancer agents. nih.govresearchgate.net The ability to readily modify the benzo[e]indole nucleus allows for the fine-tuning of its electronic and steric properties, enabling the synthesis of compounds with specific biological targets.
Overview of 1,1,2-Trimethyl-1H-benzo[E]indole as a Pivotal Research Compound
Among the various benzo[e]indole derivatives, 1,1,2-trimethyl-1H-benzo[e]indole has emerged as a particularly important building block in several areas of chemical research. This compound is a key precursor in the synthesis of a wide range of functional molecules, most notably cyanine (B1664457) dyes. researchgate.net Its trimethyl substitution pattern provides steric hindrance that can enhance the stability and solubility of its derivatives.
The primary role of 1,1,2-trimethyl-1H-benzo[e]indole in contemporary research is as a foundational component for the creation of advanced fluorescent probes. These probes are designed for various bioimaging applications, including the in vivo imaging of tumors and the detection of hypoxic conditions in real-time. medchemexpress.comsigmaaldrich.com Furthermore, this compound is utilized in the synthesis of near-infrared (NIR) fluorescent probes, which are of particular interest for deep-tissue imaging due to the reduced scattering and absorption of light in this region of the electromagnetic spectrum. medchemexpress.com The versatility of 1,1,2-trimethyl-1H-benzo[e]indole also extends to the development of photosensitizers for photodynamic therapy, a treatment modality that uses light to activate a drug that in turn kills cancer cells. nih.govresearchgate.net
Below is a table summarizing the key properties of 1,1,2-Trimethyl-1H-benzo[e]indole:
| Property | Value |
| CAS Number | 41532-84-7 |
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Melting Point | 111-117 °C |
| Assay | ≥98.0% (HPLC) |
Scope and Research Objectives for 1,1,2-Trimethyl-1H-benzo[E]indole Studies
The ongoing research centered on 1,1,2-trimethyl-1H-benzo[e]indole is driven by a set of well-defined objectives aimed at harnessing its unique chemical and physical properties. A primary goal is the rational design and synthesis of novel functional dyes and probes with tailored characteristics. This includes the development of fluorescent probes with enhanced brightness, photostability, and specificity for biological targets.
A significant area of investigation involves the incorporation of the 1,1,2-trimethyl-1H-benzo[e]indole moiety into larger molecular architectures to create sophisticated systems for biomedical applications. Research objectives in this domain include:
The development of "turn-on" fluorescent probes that exhibit a significant increase in fluorescence intensity upon binding to a specific analyte, such as a particular protein or ion.
The creation of hypoxia-sensitive probes that can be used to visualize oxygen-deficient regions in tumors, which is crucial for cancer diagnosis and treatment planning. medchemexpress.comsigmaaldrich.com
The synthesis of photosensitizers that can be activated by specific wavelengths of light to generate reactive oxygen species for targeted cancer therapy. nih.govresearchgate.net
In materials science, research is focused on leveraging the optical and electronic properties of 1,1,2-trimethyl-1H-benzo[e]indole derivatives for applications in nonlinear optics and as components of organic electronic devices. mdpi.com The overarching aim is to create new materials with superior performance characteristics, such as high charge carrier mobility and efficient light emission.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trimethylbenzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZSZXCWMATYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044668 | |
| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |
| Source | EPA DSSTox | |
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Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41532-84-7 | |
| Record name | 1,1,2-Trimethyl-1H-benz[e]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41532-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,3-Trimethylbenzoindolenine | |
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| Record name | 1H-Benz[e]indole, 1,1,2-trimethyl- | |
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| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole | |
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| Record name | 1,1,2-trimethyl-1H-benz[e]indole | |
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| Record name | 2,3,3-TRIMETHYLBENZOINDOLENINE | |
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Advanced Synthetic Methodologies for 1,1,2 Trimethyl 1h Benzo E Indole and Its Derivatives
Optimized Synthetic Pathways for the 1,1,2-Trimethyl-1H-benzo[e]indole Core
The construction of the 1,1,2-trimethyl-1H-benzo[e]indole scaffold can be achieved through several strategic approaches, primarily involving the formation of the indole (B1671886) ring system followed by or concurrent with methylation.
The alkylation of indole derivatives is a fundamental process for introducing alkyl groups onto the heterocyclic core. These reactions can be directed to either the nitrogen (N-alkylation) or carbon atoms (C-alkylation), with the C3 position being intrinsically the most nucleophilic and thus prone to alkylation. nih.gov Achieving selectivity can be challenging, often requiring specific catalysts or directing groups.
Common approaches for N-alkylation involve the deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. google.com For instance, potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is an effective system for generating the indole anion, which can then be alkylated. orgsyn.org
C-alkylation, particularly at the less reactive C2 position, often requires more specialized methods. Acid-catalyzed reactions with alkenes have been developed to introduce branched alkyl groups at the C2 position of 3-alkylindoles. frontiersin.org Furthermore, catalyst-controlled regiodivergent methods using copper hydride catalysts have enabled selective access to either N- or C3-alkylated chiral indoles. nih.gov For direct C3 alkylation, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to mediate the reaction using amine-based alkylating agents. acs.org
| Alkylation Type | Typical Reagents & Conditions | Key Characteristics | Reference |
|---|---|---|---|
| N-Alkylation | Base (e.g., KOH, NaH), Alkyl halide (e.g., CH₃I, Benzyl (B1604629) bromide), Solvent (e.g., DMF, DMSO) | Generally proceeds via an indole anion; common and widely applicable. | google.comorgsyn.org |
| C3-Alkylation | Lewis acids (e.g., B(C₆F₅)₃), Amine-based alkylating agents | Targets the most nucleophilic carbon; can be achieved directly. | nih.govacs.org |
| C2-Alkylation | Acid catalyst (e.g., HI), Alkenes | Targets the less reactive C2 position; often requires specific substrates and catalysts. | frontiersin.org |
While not a direct synthesis of the trimethylated core, the benzylation of the indole nitrogen is a representative alkylation reaction. The principles can be applied to the benzo[e]indole system. A common method for the N-benzylation of indoles utilizes benzyl bromide as the alkylating agent. google.com The reaction is typically performed by first treating the indole with a strong base to form the corresponding anion, which then acts as a nucleophile, attacking the benzyl bromide. google.com A procedure using potassium hydroxide in DMSO has proven effective for the N-alkylation of various indoles with benzyl bromide, achieving high yields. orgsyn.org The reaction is often exothermic and may require cooling. orgsyn.org
A highly efficient and direct method for synthesizing 1,1,2-trimethyl-1H-benzo[e]indole is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a hydrazine (B178648) with a ketone. Specifically, 2-naphthylhydrazine hydrochloride is reacted with isopropyl methyl ketone (3-methyl-2-butanone). chemicalbook.com
The reaction is typically carried out in a suitable acid catalyst and solvent, such as glacial acetic acid, and heated to reflux for several hours. chemicalbook.comambeed.com Following the reaction, the mixture is neutralized, leading to the precipitation of the product, which can then be collected by filtration. This method has been reported to produce 1,1,2-trimethyl-1H-benzo[e]indole in high yield (95%). chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Naphthylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux for 6 hours | 95% | chemicalbook.com |
Functionalization and Derivatization Strategies
Once the 1,1,2-trimethyl-1H-benzo[e]indole core is synthesized, it can be further modified to create a variety of derivatives with tailored properties. Key strategies include N-quaternization and electrophilic substitution.
N-Quaternization involves the alkylation of the tertiary nitrogen atom in the indole ring, resulting in a positively charged quaternary ammonium (B1175870) salt, known as an indolium salt. This transformation is crucial for the synthesis of many cyanine (B1664457) dyes. For example, 1,1,2-trimethyl-1H-benzo[e]indole can be reacted with reagents like 1,4-butane sultone to yield sulfonated indolium derivatives. Another example involves the reaction with 3-bromopropionic acid, which leads to the formation of a carboxyethyl-substituted benzo[e]indolium (B1264472) salt. uminho.pt These quaternized salts are key intermediates for creating more complex molecules, such as squaraine dyes and other fluorescent probes. uminho.pt
The aromatic rings of 1,1,2-trimethyl-1H-benzo[e]indole are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.
One important example is sulfonation. The reaction of the parent compound can lead to the formation of derivatives such as 1,1,2-trimethyl-1H-benzo[e]indole-7-sulfonic acid. nih.gov This sulfonation introduces a sulfonic acid group onto the benzo portion of the molecule, significantly altering its solubility and electronic properties.
Another common electrophilic substitution is halogenation. For instance, a 7-bromo derivative of the core structure can be synthesized, indicating the reactivity of the benzo ring towards electrophiles like bromine. These functionalization reactions are essential for fine-tuning the properties of the molecule for specific applications, such as in the development of near-infrared fluorophores and materials for dye-sensitized solar cells.
Vilsmeier-Haack Formylation for Malonaldehyde Precursor Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.deorganic-chemistry.orgwikipedia.org In the context of 1,1,2-trimethyl-1H-benzo[e]indole derivatives, this reaction is instrumental in the synthesis of key intermediates for cyanine dyes. The active methyl group in the 2-position of the quaternized benzo[e]indolium salt can be di-formylated using the Vilsmeier reagent (a complex of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) to yield a malonaldehyde derivative. sid.ir
For instance, the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-benzo[g]indole, a structural isomer of the benzo[e]indole, results in the formation of benzo[g]indol-2-ylidene-malondialdehydes after an aqueous basic work-up. sid.ir These malondialdehydes are versatile precursors that can be further reacted to produce a variety of heterocyclic systems. For example, their condensation with hydrazines or aryl hydrazines furnishes 4-substituted pyrazoles. sid.ir Similarly, the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with phosphoryl chloride and dimethylformamide (DMF) produces 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde, which serves as a precursor for chalcone-Schiff base hybrids.
The general mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of a substituted amide with phosphorus oxychloride. wikipedia.org This electrophilic species then attacks the electron-rich substrate. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
Knoevenagel Condensation for Styryl Dyes
The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and a carbonyl group, typically an aldehyde or ketone. This reaction is particularly useful for the synthesis of styryl dyes, which are characterized by a vinylene bridge connecting two aromatic systems.
A series of novel 1,1,2-trimethyl-1H-benzo[e]indole dyes have been prepared through the Knoevenagel condensation reaction between 1,1,2-trimethyl-1H-benzo[e]indole and various benzaldehydes. nih.gov This reaction typically involves heating the reactants in the presence of a basic catalyst. The resulting styryl dyes often exhibit interesting photophysical properties and have been investigated for their potential applications, including as photosensitizers in photodynamic therapy. nih.gov The photostability and optical properties of these dyes can be fine-tuned through structural modifications. rsc.org
The reaction proceeds via the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule leads to the formation of the carbon-carbon double bond characteristic of styryl dyes.
Annulation Reactions with Activated Alkenes (e.g., acrylic acid, acrylamide)
Annulation reactions provide a powerful tool for the construction of new ring systems fused to the benzo[e]indole core. The reaction of 1,1,2-trimethyl-1H-benzo[e]indole with activated alkenes, such as acrylic acid and its derivatives, leads to the formation of benzo[e]pyrido[1,2-a]indole derivatives. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.
For example, heating 1,1,2-trimethyl-1H-benzo[e]indole with acrylic acid derivatives at elevated temperatures, such as 150°C for 30 minutes under microwave irradiation, can efficiently produce the corresponding benzo[e]pyrido[1,2-a]indole derivatives. These annulated products are of interest as near-infrared fluorophores with potential applications in bioimaging and dye-sensitized solar cells.
Coupling with Biomolecules (e.g., Amino Sugars, Amino Acids via Schiff Bases)
The functionalization of 1,1,2-trimethyl-1H-benzo[e]indole derivatives allows for their conjugation to biomolecules, which is crucial for their use as fluorescent probes and for other biomedical applications. Quaternized 1,1,2-trimethyl-1H-benzo[e]indolium salts are key intermediates in the development of near-infrared fluorescent probes. researchgate.net
One common strategy for coupling these derivatives to biomolecules containing primary amino groups, such as amino acids and amino sugars, is through the formation of a Schiff base. A Schiff base, or imine, is formed by the condensation of a carbonyl compound (an aldehyde or ketone) with a primary amine. uodiyala.edu.iq For instance, malonaldehyde derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, synthesized via the Vilsmeier-Haack reaction, can be reacted with the amino groups of biomolecules to form Schiff base conjugates. These conjugates are valuable in the development of targeted therapeutic and diagnostic agents.
Reactions with Quinone Derivatives (e.g., o-chloranil for Tropolones)
The reaction of 1,1,2-trimethyl-1H-benzo[e]indole derivatives with quinones can lead to the formation of complex heterocyclic systems, including tropolones. Tropolones are a class of seven-membered non-benzenoid aromatic compounds with interesting biological activities. nih.gov
Specifically, the acid-catalyzed reaction of benzo[e] derivatives of 2,3,3-trimethylindolenines with o-chloranil (tetrachloro-1,2-benzoquinone) has been shown to produce new 2-(benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolones and 2-(benzo[e]indolin-2-yl)-4,5,6,7-tetrachloro-1,3-tropolones. beilstein-journals.org This reaction represents an o-quinone ring-expansion, yielding highly chlorinated tropolone (B20159) derivatives that are otherwise difficult to access. beilstein-journals.org The structure of these products has been confirmed through spectroscopic methods and X-ray diffraction analysis. beilstein-journals.org
Advanced Reaction Conditions and Techniques
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and improved selectivity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of 1,1,2-trimethyl-1H-benzo[e]indole derivatives and related compounds.
Several synthetic transformations involving this heterocyclic system benefit from microwave irradiation. For example, the synthesis of cyanine dyes from 1,1,2-trimethyl-1H-benzo[e]indole precursors can be significantly expedited. nih.govresearchgate.net Microwave-assisted synthesis has been reported to reduce reaction times for the preparation of N-quaternary 1,1,2-trimethyl-1H-benzo[e]indolium salts from hours to minutes. researchgate.net Furthermore, the annulation reactions with acrylic acid derivatives to form benzo[e]pyrido[1,2-a]indole derivatives are efficiently carried out under microwave conditions. The use of microwave heating in the synthesis of functionalized indole derivatives has been shown to provide excellent yields and high regioselectivity. mdpi.comunina.it
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| N-quaternization of Indolium Salts | 15 hours | 450 seconds | researchgate.net |
| Annulation with Acrylic Acid | Hours | 30 minutes | |
| Cyanine Dye Synthesis | Not specified | 64-83% yield | nih.gov |
Green Chemistry Innovations in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives to create more environmentally friendly and efficient processes. A notable advancement in this area is the development of solvent-free mechanochemical synthesis.
Solvent-free Mechanochemical Synthesis:
Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a compelling alternative to traditional solvent-based methods. rsc.orgresearchgate.net This approach often leads to shorter reaction times, higher yields, and the elimination of hazardous organic solvents, thereby reducing the environmental impact of the synthesis. rsc.org
A key example is the use of high-speed ball-milling for the C-H allylation of N-pyrimidinylindoles. This method has been shown to afford the desired products in high yields (up to 98%) within a short timeframe, demonstrating its potential as a powerful and eco-friendly alternative to conventional solution-based techniques. researchgate.net The advantages of this neat mechanochemical grinding procedure include mild reaction conditions at room temperature and the ability to isolate products in excellent yields without the need for column chromatography. rsc.org
Furthermore, "on-water" reactions represent another green synthetic protocol. This method has been successfully employed for the regioselective, multi-component synthesis of benzo[c]pyrazolo researchgate.netmdpi.comnaphthyridine derivatives, showcasing an efficient and environmentally benign approach. nih.gov
Synthesis of Conjugated Systems and Functional Dyes
The versatile structure of 1,1,2-trimethyl-1H-benzo[e]indole makes it an ideal building block for a variety of conjugated systems and functional dyes with applications in biomedical imaging and materials science. nih.gov
Semisquaraine Dyes and Related Chromophores
Semisquaraine dyes are a class of compounds known for their sharp absorption and emission bands. The synthesis of squaraine dyes derived from 1,1,2-trimethyl-1H-benzo[e]indole has been reported, often involving the condensation of the quaternized indole with squaric acid or its derivatives. researchgate.netuminho.pt These dyes can exhibit absorption and emission bands in the range of 631 to 712 nm. researchgate.net
One synthetic approach involves the reaction of a quaternized 1,1,2-trimethyl-1H-benzo[e]indole derivative with a dicyanovinyl substituted squaric acid derivative, which can be facilitated by microwave assistance. researchgate.net The resulting squaraine dyes have been investigated for their potential as fluorescent probes. uminho.pt
| Squaraine Dye Precursor | Reaction Partner | Resulting Dye Type | Key Features |
| Quaternized 1,1,2-trimethyl-1H-benzo[e]indole | Squaric acid derivatives | Symmetrical or Unsymmetrical Squaraine Dyes | Absorption/emission in the 631-712 nm range. researchgate.net |
| Quaternized benzoindolenine | Dicyanovinyl substituted squaric acid derivative | Central substituted squaraine dyes | Synthesis can be microwave-assisted. researchgate.net |
Cyanine Dyes
Cyanine dyes are a prominent class of fluorescent dyes with a wide range of applications, particularly in bio-labeling and imaging. nih.gov 1,1,2-Trimethyl-1H-benzo[e]indole is a key intermediate in the synthesis of various cyanine dyes, including indocyanine green. researchgate.net
The synthesis of cyanine dyes typically involves the condensation of two quaternized nitrogen-containing heterocyclic compounds, such as 1,1,2-trimethyl-1H-benzo[e]indolium salts, with a polymethine bridge precursor. nih.govacs.org The length of the polymethine chain can be varied to tune the absorption and emission wavelengths of the resulting dye. mdpi.com For instance, heptamethine cyanine dyes, which absorb in the near-infrared region, can be synthesized by condensing 1,1,2-trimethyl-1H-benzo[e]indolium salts with appropriate intermediates. mdpi.com The synthesis of both symmetrical and asymmetrical cyanine dyes has been reported, offering a modular approach to create a diverse range of fluorophores. nih.govacs.org
| Cyanine Dye Precursor | Reaction Type | Resulting Dye Class | Reported Yield |
| 1,1,2-trimethyl-1H-benzo[e]indole | One-step condensation | Indocyanine Green (ICG) | 92% researchgate.net |
| 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indolium Bromide | Condensation | Cyanine Dyes | - |
Photochromic Dyes
Photochromic compounds can undergo reversible transformations between two forms with different absorption spectra upon exposure to electromagnetic radiation. beilstein-journals.org This property makes them suitable for applications such as optical data storage and molecular switches. beilstein-journals.org 1,1,2-Trimethyl-1H-benzo[e]indole serves as a precursor in the production of photochromic dyes.
While specific synthetic details for photochromic dyes directly from 1,1,2-trimethyl-1H-benzo[e]indole are not extensively detailed in the provided results, the general principle involves incorporating the benzo[e]indole moiety into a larger molecular structure that exhibits photochromism. This often involves creating a system capable of undergoing a reversible photochemical reaction, such as E/Z isomerization or electrocyclization.
Organoboron Complexes
Organoboron compounds have gained significant attention due to their unique electronic and photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgrsc.org The synthesis of organoboron complexes can involve the tautomerization of a 1H-indole to a 3H-indole, which can then be complexed with a boron-containing species like triphenylboron. rsc.org This approach can lead to the formation of π-conjugated fused-ring skeletons with bright emission properties. rsc.org
Spectroscopic and Photophysical Characterization of 1,1,2 Trimethyl 1h Benzo E Indole and Its Derivatives
Advanced Spectroscopic Elucidation Techniques
A combination of sophisticated spectroscopic methods is employed to confirm the intricate molecular architecture of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives. pubcompare.ai ¹H NMR provides detailed information about the proton environment, while ¹³C NMR elucidates the carbon framework of the molecule.
¹H and ¹³C NMR spectra are typically recorded using deuterated solvents such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). pubcompare.ai The chemical shifts, reported in parts per million (ppm), are crucial for assigning specific protons and carbons to their respective positions within the benzo[e]indole scaffold. For instance, in derivatives of this compound, the signals for the methyl groups and the aromatic protons can be clearly distinguished and assigned. acs.org The integration of ¹H NMR signals also provides quantitative information about the number of protons in a given environment.
While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom within the indole (B1671886) ring, which is often a site of reactivity and quaternization in the synthesis of cyanine (B1664457) dyes. The chemical shift of the nitrogen atom is sensitive to its hybridization state and the nature of the substituents attached to it.
Table 1: Representative ¹H NMR Spectral Data for a Derivative of 1,1,2-Trimethyl-1H-benzo[e]indole (Note: This table is a representative example and specific chemical shifts will vary based on the exact derivative and solvent used.)
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| N-CH₂ | 4.2 - 4.5 |
| C(CH₃)₂ | 1.6 - 1.8 |
| 2-CH₃ | 2.5 - 2.8 |
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives. medchemexpress.com Techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly utilized. pubcompare.ai
ESI-MS is particularly useful for analyzing the charged derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, such as the corresponding indol-1-ium salts, which are precursors to cyanine dyes. uminho.pt This technique allows for the gentle ionization of the molecule, often resulting in the observation of the molecular ion peak, which directly corresponds to the molecular weight of the compound.
HRMS provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. uminho.pt This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis, where the molecule is broken down into smaller, charged fragments within the mass spectrometer, can provide additional structural information by revealing characteristic fragmentation patterns.
Table 2: Mass Spectrometry Data for a Derivative of 1,1,2-Trimethyl-1H-benzo[e]indole (Note: This table is a representative example.)
| Technique | Ion | Calculated m/z | Found m/z |
| HR-ESI-MS | [M]⁺ | 282.1480 | 282.1489 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives by measuring the absorption of infrared radiation. acs.org The resulting spectrum displays absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.
Key vibrational modes for the benzo[e]indole scaffold include C-H stretching and bending vibrations of the aromatic rings and the methyl groups, C=C stretching of the aromatic system, and C-N stretching of the indole ring. In derivatives, the presence of additional functional groups, such as carbonyls (C=O) or sulfonate groups (S=O), will give rise to characteristic strong absorption bands in the FT-IR spectrum. For example, symmetrical and asymmetrical cyanine dyes derived from this compound show distinct FT-IR spectra. acs.org
Table 3: Characteristic FT-IR Absorption Bands for Derivatives of 1,1,2-Trimethyl-1H-benzo[e]indole (Note: This table is a representative example and specific wavenumbers will vary.)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1300 - 1350 |
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions. While a powerful tool, obtaining suitable single crystals for X-ray diffraction can be challenging. For 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives, X-ray crystallography can confirm the planar nature of the benzo[e]indole ring system and the stereochemistry of any substituents. This information is invaluable for understanding the structure-property relationships of these compounds.
Electronic Absorption Properties
The electronic properties of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives are fundamental to their applications, particularly as dyes and fluorescent probes.
UV-Visible Spectroscopy of Ground State Electronic Transitions
UV-Visible spectroscopy is used to study the electronic transitions within the molecule by measuring its absorption of ultraviolet and visible light. pubcompare.ai The absorption spectrum of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives is characterized by distinct absorption bands, each corresponding to a specific electronic transition from the ground state to an excited state.
The position and intensity of these absorption bands are highly dependent on the molecular structure. For instance, extending the conjugation of the π-electron system, as is done in the formation of cyanine dyes, leads to a bathochromic (red) shift in the absorption maximum, meaning the compound absorbs light at longer wavelengths. acs.org The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is also a key parameter obtained from UV-Visible spectroscopy. Cyanine dyes derived from 1,1,2-trimethyl-1H-benzo[e]indole often exhibit high molar extinction coefficients, which is a desirable property for many applications. mdpi.com
Table 4: UV-Visible Absorption Data for a Cyanine Dye Derivative of 1,1,2-Trimethyl-1H-benzo[e]indole in Ethanol (Note: This table is a representative example.)
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Asymmetrical Cyanine Dye | 650 - 712 | ~200,000 |
Solvatochromism: Solvent-Dependent Absorption Phenomena
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of 1,1,2-trimethyl-1H-benzo[e]indole derivatives. This phenomenon is attributed to the alteration of the energy difference between the ground and excited states of the molecule due to interactions with solvent molecules.
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole, particularly those with a donor-π-acceptor (D-π-A) architecture, exhibit significant solvatochromic shifts in their absorption spectra. For instance, semisquaraine dyes (SSK 1-3) incorporating the 1,1,2-trimethyl-1H-benzo[e]indole moiety as the electron donor and a squaryl ring as the acceptor display absorption maxima that are dependent on the solvent's polarity. sci-hub.se The absorption spectra of these dyes show a noticeable shift as the solvent environment changes, which is a clear indication of solvatochromism. sci-hub.se This behavior is crucial for understanding the intramolecular charge transfer (ICT) characteristics of these molecules. sci-hub.se
The solvent effect on the absorption spectra of related indole-based chalcones has also been quantified using parameters like Reichardt's and bulk solvent polarity functions. nih.gov Studies on such systems reveal that the correlation of solvatochromic Stokes shifts with microscopic solvent polarity parameters (ET(N)) is often superior to correlations with bulk solvent polarity. nih.gov In the case of certain flavone (B191248) derivatives, a red shift is observed when moving from non-polar to polar protic solvents, consistent with theoretical calculations. mdpi.com
The table below illustrates the solvent-dependent absorption of a 1,1,2-trimethyl-1H-benzo[e]indole-derived semisquaraine dye (SSK 1).
| Solvent | Absorption Max (λ_abs, nm) |
| Toluene | 437 |
| THF | 440 |
| Dioxane | 438 |
| Chloroform | 442 |
| Acetonitrile | 441 |
| Methanol | 444 |
Data sourced from a study on D-π-A type semisquaraines. sci-hub.se
This solvent-dependent absorption is a key characteristic that underpins the application of these compounds in various sensing and imaging technologies.
Emission and Luminescence Characteristics
The emission properties of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives are as significant as their absorption characteristics, forming the basis for their use as fluorescent probes and in other optoelectronic applications.
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are known to be fluorescent. uminho.pt For example, semisquaraine dyes based on this scaffold exhibit emission in the range of 469–493 nm. sci-hub.se The difference between the absorption and fluorescence maxima, known as the Stokes shift, is a critical parameter for fluorescent probes. For the aforementioned semisquaraine dyes, the Stokes shifts were found to be in the range of 32–54 nm. sci-hub.se Alkylation of 1,1,2-trimethyl-1H-benzo[e]indole derivatives has been shown to enhance the Stokes shift, with values ranging from 4540–5860 cm⁻¹, which is beneficial for bioimaging applications.
The table below presents the emission maxima and Stokes shifts for a series of 1,1,2-trimethyl-1H-benzo[e]indole-derived semisquaraine dyes (SSK 1-3) in methanol.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| SSK 1 | 444 | 493 | 49 |
| SSK 2 | 437 | 469 | 32 |
| SSK 3 | 442 | 485 | 43 |
Data sourced from a study on D-π-A type semisquaraines. sci-hub.se
Interestingly, some derivatives of 1,1,2-trimethyl-1H-benzo[e]indole also exhibit fluorescence in the solid state. The semisquaraine dyes SSK 1-3, for instance, display intense yellow-orange solid-state fluorescence with emission maxima ranging from 520–549 nm. sci-hub.se This property is significant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). Some luminogens have shown distinct bathochromic or hypsochromic mechanofluorochromic phenomena, where their emission color changes in response to mechanical stimuli. researchgate.net
A particularly fascinating characteristic of certain 1,1,2-trimethyl-1H-benzo[e]indole derivatives is their behavior as fluorescent molecular rotors (FMRs). These molecules exhibit enhanced fluorescence emission in viscous environments. The D-π-A type semisquaraine dyes (SSK 1-3) demonstrate a significant, 23 to 32-fold increase in fluorescence intensity in a 99% methanol:glycerol mixture. sci-hub.se This viscosity-sensitive emission enhancement occurs in the visible region of the electromagnetic spectrum (450–650 nm). sci-hub.se This property arises from the restriction of intramolecular rotation in viscous media, which reduces non-radiative decay pathways and consequently enhances fluorescence.
The fluorescence quantum yield (Φfl) and fluorescence lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of emitted photons to absorbed photons. nih.gov For some chromophores, reported fluorescence lifetimes in the range of 100 fs to 1 ps suggest quantum yields on the order of 10-4. nih.gov
Time-resolved fluorescence lifetime measurements have been employed to study the excited states of various fluorescent molecules. For instance, in studies of natural dyes, fluorescence decays were well-fitted with a single exponential function, yielding fluorescence lifetimes that varied with pH. mdpi.com The determination of fluorescence quantum yields can be performed using both relative and time-resolved techniques, which have shown to yield consistent results within their respective error margins. nih.gov
The fluorescence of certain compounds can be modulated by changes in pH. This acid-base responsive emission is a valuable property for developing pH sensors. For example, 1,1,2-trimethyl-1H-benzo[e]indole can be utilized as an indole pH fluorescent probe for intracellular pH detection and cell marking. chemicalbook.com The fluorescence of natural dyes extracted from Tradescantia pallida purpurea has been shown to be dependent on the pH of the medium, with both fluorescence quantum efficiency and lifetime varying with pH. mdpi.com In another example, the fluorescence of a natural dye inserted in milk showed visible changes in emission with varying pH values. mdpi.com
Intramolecular Charge Transfer (ICT) Mechanisms
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole often exhibit pronounced intramolecular charge transfer (ICT) characteristics, a phenomenon that is fundamental to their application as fluorescent sensors and molecular rotors. This process involves the photoinduced transfer of an electron from an electron-donating portion of the molecule to an electron-accepting portion, leading to a highly polarized excited state. The efficiency and characteristics of this ICT are heavily influenced by the molecular structure and the surrounding environment.
A notable example can be found in a series of D-π-A (donor-π-acceptor) type semisquaraine dyes, denoted as SSK 1-3, which incorporate the 1,1,2-trimethyl-1H-benzo[e]indole moiety as the electron donor and a squaryl ring as the electron acceptor. sci-hub.se These dyes demonstrate distinct absorption and emission properties that are indicative of ICT.
Table 1: Photophysical Properties of Semisquaraine Dyes (SSK 1-3) based on 1,1,2-Trimethyl-1H-benzo[e]indole sci-hub.se
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Solid State Emission (λ_em, nm) |
| SSK 1 | 437 | 469 | 32 | 520 |
| SSK 2 | 440 | 485 | 45 | 540 |
| SSK 3 | 444 | 493 | 49 | 549 |
The presence of ICT in these semisquaraine dyes is further substantiated by their solvatochromic behavior, where the emission wavelength shifts with the polarity of the solvent. A positive emission solvatochromism is observed, with an emission wavelength change (Δλ_em) of 21–24 nm, indicating a more polar excited state compared to the ground state. sci-hub.se This behavior is a hallmark of ICT, where the charge-separated excited state is stabilized by polar solvents, leading to a red-shift in the emission spectrum.
Furthermore, these D-π-A type dyes exhibit viscosity-sensitive emission enhancement, a characteristic of fluorescent molecular rotors. In a 99% methanol:glycerol system, a significant 23 to 32-fold increase in fluorescence intensity is observed. sci-hub.se This is attributed to the restriction of intramolecular rotation in a viscous environment, which minimizes non-radiative decay pathways and enhances fluorescence.
The ICT characteristics of these dyes have been confirmed through various parameters including oscillator strengths, transition dipole moments, and both ground and excited state dipole moments, as well as by Generalized Mulliken-Hush (GMH) analysis. sci-hub.se Computational studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have also been employed to correlate the molecular structures of these derivatives with their observed photophysical properties. sci-hub.se
Ionochromic Responses: Optical and Fluorescent Switching Properties with Metal Ions and Anions
The ability of 1,1,2-trimethyl-1H-benzo[e]indole derivatives to act as ionochromic sensors stems from the modulation of their ICT properties upon interaction with specific ions. This interaction can lead to significant changes in their absorption and emission spectra, providing a basis for optical and fluorescent sensing. While the parent compound itself is a precursor, its derivatives, particularly styryl and cyanine dyes, can be designed to selectively bind with metal ions and anions. nih.gov
The general principle involves the incorporation of a specific ion-binding site (receptor) into the dye structure. The binding of an ion to this site alters the electron-donating or -accepting strength of the substituents, thereby affecting the ICT process and resulting in a detectable spectroscopic response.
Metal Ion Sensing:
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole can be functionalized to act as chemosensors for various metal ions. For instance, the introduction of aza-crown ethers or other chelating moieties can impart selectivity towards specific cations. The coordination of a metal ion to the receptor can either enhance or quench the fluorescence, or cause a shift in the emission wavelength (ratiometric sensing). This response is dependent on factors such as the nature of the metal ion, the binding affinity, and the specific design of the fluorophore.
While specific data tables for a wide range of metal ions with 1,1,2-trimethyl-1H-benzo[e]indole derivatives are not extensively available in the public domain, the general applicability for preparing fluorescent probes for imaging tumors and receptor expression suggests that these compounds can be tailored to interact with biologically relevant metal ions. sigmaaldrich.com
Anion Sensing:
Similarly, the design of anion sensors based on 1,1,2-trimethyl-1H-benzo[e]indole derivatives involves the incorporation of anion recognition units, such as urea, thiourea, or amide groups. These groups can form hydrogen bonds with anions like fluoride, acetate, or phosphate. This binding event can perturb the electronic structure of the dye, leading to a colorimetric or fluorescent response.
For example, a fluorescent probe based on 2,3,3-trimethyl-3H-benzo[e]indole (an isomer of 1,1,2-trimethyl-1H-benzo[e]indole) has been developed for the detection of pH changes, demonstrating its sensitivity to H+ ions. medchemexpress.com This probe, designated H4, operates via an ICT mechanism and exhibits a clear linear relationship in its fluorescence response over a pH range of 2.2 to 7.4, with a pKa of 4.3. medchemexpress.com This indicates the potential for designing sensors for other charged species.
Computational Chemistry and Theoretical Studies on 1,1,2 Trimethyl 1h Benzo E Indole
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has emerged as a primary method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
Molecular Geometry Optimization and Conformational Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1,1,2-trimethyl-1H-benzo[e]indole, DFT calculations are used to find the minimum energy structure. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.
Conformational analysis, a broader exploration of the molecule's potential energy surface, identifies different stable conformers and the energy barriers between them. While detailed conformational analysis data for 1,1,2-trimethyl-1H-benzo[e]indole is not extensively published in the provided search results, the optimized geometry provides a crucial foundation for all subsequent electronic property calculations. The planarity of the benzo[e]indole core is a key feature, with the methyl groups introducing specific spatial orientations.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-C (aromatic) | ~1.39 - 1.42 Å |
| C-N | ~1.37 Å |
| C=C (indole) | ~1.38 Å |
| C-CH3 | ~1.54 Å |
| Bond Angles | |
| C-N-C | ~108° |
| C-C-C (in 6-membered ring) | ~120° |
| H-C-H (in methyl group) | ~109.5° |
| Dihedral Angles | |
| Defines planarity of rings | ~0° or ~180° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
For 1,1,2-trimethyl-1H-benzo[e]indole, DFT calculations can predict the energies of the HOMO and LUMO. researchgate.netphyschemres.org A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, often corresponding to absorption of light at longer wavelengths. schrodinger.comresearchgate.net In many organic molecules, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. For benzo[e]indole derivatives, the HOMO and LUMO are typically localized on the aromatic ring system. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Ground and Excited State Dipole Moments
The dipole moment of a molecule is a measure of the separation of positive and negative charges. It is a vector quantity and provides insight into the molecule's polarity. DFT calculations can accurately predict the ground-state dipole moment of 1,1,2-trimethyl-1H-benzo[e]indole.
Furthermore, upon electronic excitation, the electron distribution within the molecule can change significantly, leading to a different dipole moment in the excited state. The change in dipole moment between the ground and excited states is important for understanding the molecule's interaction with its environment, particularly in polar solvents, and can influence its photophysical properties. github.io
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the properties of molecules in their electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edu TD-DFT is a powerful tool for predicting and interpreting electronic absorption and emission spectra. nih.govsci-hub.stresearchgate.net
Prediction of Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies of a molecule, which correspond to the energies of light absorbed to promote an electron from the ground state to an excited state. researchgate.net These calculated excitation energies and their corresponding oscillator strengths can be used to simulate the molecule's UV-Vis absorption spectrum. researchgate.net For 1,1,2-trimethyl-1H-benzo[e]indole, the main absorption bands are expected to arise from π-π* transitions within the extended aromatic system.
Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to predict the emission energy, corresponding to the fluorescence of the molecule as it returns to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 3: Predicted Absorption and Emission Wavelengths for 1,1,2-Trimethyl-1H-benzo[e]indole (Exemplary Data) (Note: These are representative values and would be determined from specific TD-DFT calculations.)
| Transition | Wavelength (nm) |
| Absorption (λ_abs) | ~350 |
| Emission (λ_em) | ~420 |
| Stokes Shift | ~70 |
Oscillator Strengths and Transition Dipole Moments
The intensity of an electronic transition, such as those observed in an absorption spectrum, is governed by the oscillator strength (f). uci.edu TD-DFT provides a means to calculate these oscillator strengths for each electronic transition. github.ioscispace.com A higher oscillator strength indicates a more probable, and therefore more intense, transition.
The oscillator strength is directly related to the transition dipole moment, which represents the change in dipole moment during an electronic transition. scispace.comresearchgate.net The magnitude and orientation of the transition dipole moment determine how strongly the molecule interacts with the oscillating electric field of light. TD-DFT calculations provide valuable information on these parameters, allowing for a deeper understanding of the photophysical behavior of 1,1,2-trimethyl-1H-benzo[e]indole. scispace.com
Theoretical Investigation of Intramolecular Charge Transfer (ICT)
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intramolecular charge transfer (ICT) characteristics of donor-π-acceptor (D-π-A) type dyes derived from 1,1,2-trimethyl-1H-benzo[e]indole. These investigations have confirmed the presence of ICT in these molecules.
A notable study on viscosity-sensitive semisquaraine dyes (SSK 1-3), which feature a 1,1,2-trimethyl-1H-benzo[e]indole moiety as the electron donor and a squaraine ring as the acceptor, utilized Generalized Mulliken-Hush (GMH) analysis to probe their ICT characteristics. The GMH method is a powerful tool for quantifying the electronic coupling between the donor and acceptor components in a molecule. researchgate.netacs.orgnih.gov
The analysis of the semisquaraine dyes revealed significant electronic coupling, confirming the intramolecular charge transfer nature of their excited states. This is a critical factor in their application as viscosity-sensitive fluorescent probes, as the efficiency of the ICT process can be modulated by the surrounding environment. researchgate.net
Tautomeric Forms and Energetic Characteristics: A Computational Perspective
While specific computational studies on the tautomerism of the parent 1,1,2-trimethyl-1H-benzo[e]indole are not extensively documented in the reviewed literature, theoretical investigations into related heterocyclic systems, such as other indole (B1671886) derivatives and benzimidazoles, provide a framework for understanding potential tautomeric equilibria. csic.esresearchgate.netnih.govorientjchem.orgearthlinepublishers.com
For 1,1,2-trimethyl-1H-benzo[e]indole, two primary tautomeric forms could theoretically exist: the 1H-indole form and the 3H-indolenine form. The presence of the methyl groups, particularly the gem-dimethyl group at the 1-position of the pyrrole (B145914) ring in the canonical structure, significantly influences the stability of these potential tautomers. journals.co.za
Computational methods like DFT can be employed to calculate the relative energies of these tautomers, providing insight into which form is more stable in the gas phase and in different solvents. Such studies on related systems have shown that the relative stability can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. researchgate.netorientjchem.org
Table 1: Potential Tautomeric Forms of 1,1,2-Trimethyl-1H-benzo[e]indole
| Tautomer Name | Structural Description |
| 1,1,2-Trimethyl-1H-benzo[e]indole | The canonical form with a proton on the nitrogen atom of the indole ring. |
| 2,3,3-Trimethyl-3H-benzo[e]indole | A tautomeric form where one of the methyl groups has migrated and the double bond arrangement within the pyrrole ring is altered. |
Note: The relative energies and stability of these tautomers would require specific computational calculations.
Correlation of Theoretical Predictions with Experimental Data
The validation of computational models through comparison with experimental data is a cornerstone of theoretical chemistry. For 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives, this correlation is crucial for confirming the accuracy of the theoretical predictions.
Experimental data, such as 1H and 13C NMR spectra, provide a direct means of comparison with theoretically calculated chemical shifts. journals.co.zayoutube.comacs.orgresearchgate.net For instance, the calculated NMR spectra for indole derivatives have shown a fair level of agreement with experimental values, lending confidence to the computational methods used. journals.co.za
Similarly, experimental IR and UV-Vis spectra can be compared with spectra generated from computational calculations. nih.gov The study on the semisquaraine dyes based on 1,1,2-trimethyl-1H-benzo[e]indole demonstrated a good correlation between the theoretical absorption spectra obtained from Time-Dependent DFT (TD-DFT) and the experimental spectra recorded in various solvents.
Table 2: Experimental and Theoretical Data Correlation
| Property | Experimental Data Source | Theoretical Method |
| NMR Chemical Shifts | 1H and 13C NMR spectra from chemical suppliers and literature. youtube.comchemicalbook.combldpharm.com | DFT (e.g., GIAO method) calculations of chemical shifts. csic.esjournals.co.za |
| IR Spectra | IR spectral data from chemical suppliers. thermofisher.com | DFT frequency calculations. |
| UV-Vis Absorption | UV-Vis absorption spectra of derivative dyes in various solvents. | TD-DFT calculations of electronic transitions. |
This strong correlation between theoretical predictions and experimental findings for related systems underscores the reliability of computational chemistry in providing deep insights into the molecular properties of 1,1,2-trimethyl-1H-benzo[e]indole and its derivatives.
Advanced Research Applications of 1,1,2 Trimethyl 1h Benzo E Indole Derivatives
Fluorescent Probes and Bioimaging Agents
The unique photophysical properties of molecules derived from 1,1,2-trimethyl-1H-benzo[e]indole have positioned them as powerful tools in bioimaging. These derivatives are integral to the design of sophisticated fluorescent probes for visualizing complex biological processes in real-time.
Design and Application in Tumor Imaging (e.g., Near-Infrared Probes for Integrin Receptor Expression)
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are instrumental in creating near-infrared (NIR) fluorescent probes for in vivo tumor imaging. uea.ac.uknih.govmedchemexpress.com These probes, often belonging to the heptamethine cyanine (B1664457) dye family, exhibit absorption and emission in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence, making them ideal for non-invasive imaging. diva-portal.orgrsc.org
One key strategy involves targeting specific biomarkers that are overexpressed on the surface of cancer cells. For instance, integrin receptors, particularly αvβ3, are known to be highly expressed in many types of tumors and are involved in tumor angiogenesis and metastasis. Researchers have developed NIR fluorescent probes that can specifically bind to these integrin receptors, enabling precise visualization of tumors. uea.ac.uknih.govmedchemexpress.com Heptamethine cyanine dyes like IR-783 and MHI-148, which can be synthesized from 1,1,2-trimethyl-1H-benzo[e]indole precursors, have demonstrated preferential uptake and retention in cancer cells and tumor tissues. nih.govnih.gov These dyes can be used to detect cancer metastases with high sensitivity. nih.gov Another novel NIR fluorescence cyanine dye, IC7-1-Bu, synthesized from 1,1,2-trimethyl-1H-benz[e]indole, has shown the ability to accumulate in tumors and is being evaluated as a photoacoustic imaging (PAI) contrast agent.
| Derivative Type | Target | Application | Key Findings |
| Heptamethine Cyanine Dyes (e.g., IR-783, MHI-148) | Cancer Cells | In vivo tumor imaging, metastasis detection | Preferential accumulation in tumor cells, enabling high-sensitivity imaging. nih.govnih.gov |
| Near-Infrared Probes | Integrin Receptors (e.g., αvβ3) | Imaging integrin expression in tumors | Enables visualization of tumor angiogenesis and metastasis. uea.ac.uknih.govmedchemexpress.com |
Hypoxia-Sensitive Fluorescent Probes for Ischemia Detection
Hypoxia, a condition of low oxygen levels, is a hallmark of various pathological conditions, including solid tumors and ischemic events. Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are used to synthesize hypoxia-sensitive fluorescent probes for the real-time imaging of acute ischemia. uea.ac.uknih.govmedchemexpress.com These probes are designed to exhibit a change in their fluorescent properties in response to the reductive environment characteristic of hypoxic tissues.
The design of these probes often incorporates a "trigger" moiety that is cleaved under hypoxic conditions, leading to a "turn-on" fluorescence signal. For example, a flavylium (B80283) dye containing an azo group (AZO-Flav) was developed as a hypoxia-responsive probe. In the presence of a reductase enzyme and NADPH under hypoxic conditions, the azo group is reduced, leading to the generation of a highly fluorescent molecule. This probe demonstrated a rapid response (within 2 minutes) and a low limit of detection (0.4 μM) for hypoxic conditions in cancer cells. mdpi.com
| Probe Design | Mechanism | Application | Performance |
| Azo-Flav (Flavylium-based) | Reductase-catalyzed cleavage of an azo group under hypoxia, leading to fluorescence "turn-on". mdpi.com | Detection of hypoxic conditions in cancer cells. mdpi.com | Limit of Detection: 0.4 μM; Response Time: ~2 minutes. mdpi.com |
Intracellular pH Sensing and Cell Marking Probes
The precise regulation of intracellular pH is crucial for numerous cellular functions, and abnormal pH levels are associated with various diseases, including cancer. 1,1,2-Trimethyl-1H-benzo[e]indole can be utilized to create fluorescent probes for the detection of intracellular pH and for cell marking. chemicalbook.com These probes are designed to exhibit pH-dependent changes in their fluorescence emission, allowing for the ratiometric and quantitative measurement of pH within living cells.
For instance, a ratiometric fluorescent probe, 1,1-dimethyl-2-[2-(quinolin-4-yl)vinyl]-1H-benzo[e]indole (QVBI), was synthesized by linking a benzoindole and a quinoline (B57606) moiety. This probe displays a ratiometric fluorescence emission that is sensitive to pH changes in the extreme acidity range of 3.8 to 2.0, with a pKa of 3.27. nih.gov Its high fluorescence quantum yield (Φ = 0.89), large Stokes shift (110 nm), and excellent cell membrane permeability make it suitable for monitoring pH fluctuations in living cells and even in Escherichia coli. nih.gov Similarly, norcyanine dyes with a benzo[c,d]indolium moiety have been synthesized and show high fluorescent spectral sensitivity to pH changes in the range of 5.0 to 8.0, with a pKa of 5.0, enabling pH-dependent fluorescence imaging in living cells.
| Probe Name | pH Range | pKa | Key Features |
| QVBI | 2.0 - 3.8 | 3.27 | Ratiometric emission, high quantum yield (0.89), large Stokes shift (110 nm). nih.gov |
| Norcyanine Dye (D1) | 5.0 - 8.0 | 5.0 | High fluorescent sensitivity, suitable for imaging weak acidic to weak alkaline compartments. |
In Vitro and Living Cancer Cell Imaging Studies (e.g., Prostate Cancer Cells)
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are valuable tools for the in vitro and in vivo imaging of various cancer cells, including prostate cancer. These fluorescent probes can be designed to specifically target and illuminate cancer cells, aiding in their detection and characterization.
Recent studies have focused on developing fluorescent biomarkers that target prostate-specific membrane antigen (PSMA), a protein found on the surface of prostate cancer cells. These probes allow for the visualization of cancerous tissue, which is crucial for complete tumor eradication during surgery and for detecting the spread of cancer cells.
Protein Labeling and Interaction Studies (e.g., Human Serum Albumin (HSA) Detection)
The ability to detect and quantify specific proteins is essential for disease diagnosis and understanding biological processes. Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been used to develop fluorescent probes for the detection of Human Serum Albumin (HSA), a key protein in blood plasma. nih.govnih.gov
Squaraine dyes synthesized from 1,1,2-trimethyl-1H-benzo[e]indole have shown potential as fluorescent probes for HSA. nih.gov These dyes exhibit a linear correlation between their fluorescence intensity and the concentration of HSA, allowing for its quantification. nih.gov The interaction of these dyes with HSA is influenced by their structural modifications. nih.gov Another approach involves developing activity-based fluorescent probes that detect HSA based on its pseudo-esterase activity. nih.gov
| Derivative Type | Target Protein | Detection Principle | Application |
| Squaraine Dyes | Human Serum Albumin (HSA) | Linear correlation between fluorescence intensity and HSA concentration. nih.gov | Quantification of HSA. nih.gov |
| Activity-based Probes | Human Serum Albumin (HSA) | Detection based on HSA's pseudo-esterase activity. nih.gov | Detection of HSA in biological samples. nih.gov |
Materials Science and Optoelectronic Applications
The applications of 1,1,2-trimethyl-1H-benzo[e]indole derivatives extend beyond bioimaging into the realm of materials science and optoelectronics. The inherent electronic and photophysical properties of the benzo[e]indole scaffold make it a promising component in the development of functional organic materials. These derivatives are employed in the production of electroluminescent materials.
Specifically, indolium dyes derived from this compound have been investigated as sensitizers in p-type dye-sensitized solar cells (p-DSSC). uea.ac.uk In one study, new dyes with pyridyl anchoring groups and indolium acceptors were synthesized. uea.ac.uk These dyes exhibited broadened and red-shifted UV-vis absorption spectra with high extinction coefficients. uea.ac.uk The phenylpyridyl anchored bis-indolium dye achieved a power conversion efficiency of 0.097%, which was superior to the reference dye in the study. uea.ac.uk This performance is attributed to the combination of strong donor-acceptor communication and a high degree of charge separation in the excited state, which is an ideal characteristic for sensitizer (B1316253) dyes. uea.ac.ukuea.ac.uk Furthermore, thieno[3,2-b]indole-based metal-free organic dyes have also been evaluated for their performance in dye-sensitized solar cells. researchgate.net
| Application | Derivative Type | Key Performance Metric | Research Finding |
| Dye-Sensitized Solar Cells (p-DSSC) | Phenylpyridyl anchored bis-indolium dye | Power Conversion Efficiency (PCE): 0.097% | Exceeded the performance of the reference dye due to strong charge separation. uea.ac.ukuea.ac.uk |
| Dye-Sensitized Solar Cells | Thieno[3,2-b]indole dyes | PCE range: 2.25–3.02% | Performance is dependent on the acceptor-anchoring group. researchgate.net |
Photochromic Materials Development
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are utilized in the production of photochromic dyes. These materials exhibit a reversible change in color upon exposure to light. This phenomenon arises from the light-induced reversible transformation between two isomers with different absorption spectra. nih.gov The benzo[e]indole moiety can be incorporated into larger molecular systems, such as those based on Rhodamine B hydrazide hydrazone (RhBHH), to create novel photochromic systems. nih.gov In some cases, the photochromic behavior of these materials can be triggered by the presence of metal ions like Cu2+, making them suitable for specialized applications such as secure information storage and smart photochromic glass. nih.gov
Electroluminescent Device Components
The 1,1,2-trimethyl-1H-benzo[e]indole framework is a key component in the synthesis of materials for electroluminescent applications. These materials are capable of emitting light in response to an electric current and are fundamental to the fabrication of organic light-emitting diodes (OLEDs) and other display technologies. The extended π-conjugated system of the benzo[e]indole structure contributes to the electronic properties required for efficient electroluminescence. Research in this area focuses on modifying the core structure to tune the emission color, improve quantum efficiency, and enhance the operational stability of the devices.
Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are investigated as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov These compounds can act as near-infrared fluorophores, which is advantageous for capturing a broader range of the solar spectrum. nih.gov The planar and electron-rich nature of the fused indole (B1671886) system facilitates a more prominent intramolecular charge transfer (ICT) transition, which is a critical process for efficient solar energy conversion.
The molecular design of these organic sensitizers is a key factor for high-efficiency DSSCs. Strategic modifications, such as the inclusion of an alkylated thieno[3,2-b]indole moiety as a π-bridge unit, have been shown to enhance the spectral response and lead to a red-shifted absorption band. This results in higher power conversion efficiencies due to improved current density and retardation of charge recombination.
Optical Molecular Switches
The photochromic properties of 1,1,2-trimethyl-1H-benzo[e]indole derivatives also make them candidates for the development of optical molecular switches. These molecules can be reversibly switched between two or more stable states by light. This isomerization process, often between a colorless and a colored form, allows for the control of various chemical and physical properties at the molecular level. Such switches are of interest for applications in data storage, molecular electronics, and responsive materials. The ability to control the switching behavior with specific wavelengths of light is a key area of research.
Biological Activity and Structure-Activity Relationship (SAR) Studies
The 1,1,2-trimethyl-1H-benzo[e]indole scaffold is a versatile platform for the synthesis of novel bioactive compounds. Its derivatives have shown significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents.
Antimicrobial Properties (Antibacterial, Antifungal Activity against Gram-positive bacteria and fungi)
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit promising activity against Gram-positive bacteria and various fungal strains. For instance, the conjugation of the benzo[e]indole moiety with amino sugars has been explored to produce compounds with enhanced bioavailability and antimicrobial efficacy. smolecule.com
Research into broader indole derivatives has demonstrated significant antimicrobial potential. For example, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, some of these derivatives displayed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans. nih.gov Furthermore, certain indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The structure-activity relationship studies suggest that the presence of the indole ring and the nature of the side chains are crucial for the observed antimicrobial activity. nih.gov
Table 1: Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | Significant activity reported | nih.gov |
| Indole-triazole derivative | Staphylococcus aureus (MRSA) | Excellent activity reported | nih.gov |
| Indole-triazole derivative | Candida albicans | 3.125 | nih.gov |
| Indole-triazole derivative | Candida krusei | 3.125 | nih.gov |
| Amino sugar-modified 1,1,2-trimethyl-1H-benzo[e]indole | Staphylococcus aureus | Promising activity reported | smolecule.com |
| Amino sugar-modified 1,1,2-trimethyl-1H-benzo[e]indole | Candida albicans | Promising activity reported | smolecule.com |
Anticancer and Cytotoxicity Investigations in Various Cell Lines (e.g., G361 melanoma, HepG2, A431 skin cancer, H1299 lung cancer, PC3, LNCaP)
The anticancer potential of 1,1,2-trimethyl-1H-benzo[e]indole derivatives is an active area of research. These compounds are not only used as reactants for preparing fluorescent probes for tumor imaging but are also being directly evaluated for their cytotoxic effects against various cancer cell lines. fishersci.com
A recent study detailed the synthesis of new 1,1,2-trimethyl-1H-benzo[e]indole dyes that exhibited cytotoxic properties in the G361 melanoma cell line upon irradiation with blue light at submicromolar doses. nih.gov The mechanism of action for the most potent of these compounds involved the generation of reactive oxygen species, leading to DNA damage and subsequent cell death. nih.gov
While specific cytotoxicity data for 1,1,2-trimethyl-1H-benzo[e]indole derivatives against all the listed cell lines is emerging, broader studies on related indole structures provide valuable insights. For example, various indole derivatives have shown cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some plant-derived extracts containing indole alkaloids showing IC50 values as low as 4.6 µM. nih.gov In prostate cancer research, novel pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been tested against androgen-sensitive LNCaP and androgen-insensitive PC-3 cell lines, with some compounds showing IC50 values in the low micromolar range against LNCaP cells. nih.gov
Table 2: Cytotoxicity of Selected Indole and Benzo[e]indole Derivatives in Various Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Cancer Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 2-phenylethenyl-1H-benzo[e]indole dye | G361 | Melanoma | Submicromolar (with photo-induction) | nih.gov |
| Goniothalamin (styryl-lactone with structural similarities to some indole alkaloids) | HepG2 | Hepatocellular Carcinoma | 4.6 µM | nih.gov |
| Betulinic acid with indolyl substitutions | A375 | Melanoma | Potent activity reported | nih.gov |
| Honokiol (a lignan, not an indole, but studied for similar effects) | H1299 | Lung Cancer | Suppression of migration at non-cytotoxic concentrations | nih.gov |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivative | PC-3 | Prostate Cancer | >10 µM | nih.gov |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivative | LNCaP | Prostate Cancer | 5.22 µM | nih.gov |
Photo-Induced Cytotoxicity Mechanisms
Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole have demonstrated significant potential as photosensitizers, compounds that can be activated by light to induce cell death. This process, known as photodynamic therapy (PDT), is a promising strategy for cancer treatment.
The primary mechanism of photo-induced cytotoxicity for these derivatives involves the generation of reactive oxygen species (ROS) upon irradiation. nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components, ultimately leading to cell death. The process can be broadly categorized into two types of photochemical reactions:
Type I Mechanism: This pathway involves the transfer of electrons or hydrogen atoms between the excited photosensitizer and a substrate, resulting in the formation of free radicals and radical ions. These species can then react with oxygen to produce cytotoxic ROS such as hydroxyl radicals (HO•). nih.gov
Type II Mechanism: In this more common pathway, the excited photosensitizer directly transfers its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids.
A recent study on new 2-phenylethenyl-1H-benzo[e]indole dyes, synthesized from 1,1,2-trimethyl-1H-benzo[e]indole, revealed their cytotoxic properties against a G361 melanoma cell line upon irradiation with 414 nm blue light. nih.gov The investigation into the most potent of these compounds highlighted that the treatment led to a substantial generation of ROS. This surge in ROS resulted in DNA damage and subsequent cell death, with the effect being dependent on both the concentration of the photosensitizer and the intensity of the light used for irradiation. nih.gov
Elucidation of Molecular Targets and Pathways in Biological Systems
The utility of 1,1,2-trimethyl-1H-benzo[e]indole derivatives extends to their use as fluorescent probes for elucidating molecular targets and pathways within biological systems. smolecule.com Their intrinsic fluorescence and the ability to modify their structure to target specific cellular components make them valuable tools for real-time imaging and tracking of biological processes.
When employed as fluorescent probes, these compounds can bind to specific molecules or structures within cells. Upon excitation with light of a particular wavelength, they emit fluorescence, allowing for the visualization of these targets. This property is instrumental in a variety of imaging applications, including:
Tumor Imaging: Derivatives of 1,1,2-trimethyl-1H-benzo[e]indole are used as reactants in the preparation of fluorescent probes for imaging tumors in vivo. medchemexpress.com
Hypoxia Detection: These compounds are integral to the development of hypoxia-sensitive fluorescent probes, which enable the real-time imaging of acute ischemia. medchemexpress.com
Integrin Receptor Imaging: They serve as reactants for creating near-infrared fluorescent probes designed for imaging the expression of integrin receptors, which are often overexpressed in tumors. medchemexpress.com
The interaction of these derivatives with biological systems is a key area of study. For instance, some benzo[cd]indol-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog (HH) signaling pathway, a crucial pathway in embryonic development and cancer. nih.gov These compounds were found to reduce the levels of key proteins in the pathway, such as GLI2, and prevent the expression of others, like GLI1. nih.gov
Furthermore, research into other indole derivatives has shed light on their potential to target specific enzymes and pathways. For example, novel indolyl 1,2,4-triazole derivatives have been designed and synthesized to target cyclin-dependent kinases 4 and 6 (CDK4/6), enzymes that play a critical role in cell cycle progression and are often dysregulated in cancer. nih.gov These findings, while not directly on 1,1,2-trimethyl-1H-benzo[e]indole itself, highlight the broader potential of the indole scaffold in targeting specific molecular pathways.
The table below summarizes the molecular targets and pathways associated with derivatives of indole-containing compounds based on recent research findings.
| Derivative Class | Molecular Target/Pathway | Application/Effect |
| 2-phenylethenyl-1H-benzo[e]indole dyes | DNA | Photo-induced DNA damage leading to cell death. nih.gov |
| Benzo[cd]indol-2(1H)-one derivatives | Hedgehog (HH) signaling pathway (GLI2, GLI1) | Inhibition of a key cancer-related signaling pathway. nih.gov |
| Indolyl 1,2,4-triazole derivatives | Cyclin-dependent kinases 4 and 6 (CDK4/6) | Potential as anti-proliferative agents by targeting cell cycle machinery. nih.gov |
| 1,1,2-trimethyl-1H-benzo[e]indole-based probes | Integrin receptors | Near-infrared fluorescent imaging of tumor-associated receptors. medchemexpress.com |
| 1,1,2-trimethyl-1H-benzo[e]indole-based probes | Cellular pH | Development of sensors for monitoring cellular environments. smolecule.com |
Structure Property Relationship Spr and Comparative Analysis
Influence of Substituents and Structural Modifications on Photophysical Properties
The photophysical behavior of the benzo[e]indole scaffold is highly tunable through the introduction of various substituents and structural modifications. The electronic nature and position of these groups can significantly alter the absorption and emission characteristics of the molecule.
A notable example of structural modification is seen in derivatives designed for analyte sensing. In one case, a benzo[e]indole derivative was developed as a cyanide (CN⁻) sensor. The nucleophilic addition of cyanide to the molecule blocks the intramolecular charge transfer (ICT) and π-conjugation, leading to significant and observable changes in its color and fluorescence. researchgate.net This mechanism highlights how a specific structural change can be exploited to create a highly sensitive and selective sensor. researchgate.net Furthermore, some derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent, indicating a significant interaction between the excited-state molecule and the solvent medium. acs.org
Table 1: Effect of Structural Modification on Photophysical Properties of Indole (B1671886) Derivatives
| Modification/Derivative Type | Effect | Observation | Reference |
|---|---|---|---|
| Spirocyclic Indole Derivatives | Solvatochromism | Emission maximum red-shifts from blue to green (473 nm to 497 nm) as solvent polarity increases. | acs.org |
| Cyanide Adduct of Benzo[e]indole Derivative | Blocks ICT and π-conjugation | Ratiometric fluorescence response with a noticeable color change from fuchsia to colorless. | researchgate.net |
| Indole with Electron-Donating Groups | Enhanced Reaction Yield | Methoxy and benzyloxy groups at the C-4 position of indole carbaldehyde lead to higher yields of cyclization products. | acs.org |
Impact of Benzo Annulation Position (e.g., Benzo[e] vs. Benzo[g] Indole) on Electronic and Reactivity Profiles
The position at which the additional benzene (B151609) ring is fused to the indole core—a process known as benzo annulation—has a profound effect on the electronic structure and reactivity of the resulting isomer. The key distinction lies between angular fusion, which creates benzo[e]indole, and linear fusion, which results in benzo[g]indole.
Theoretical studies based on energetic, electronic, and geometric indicators show that angular benzo-annelation tends to increase the local aromaticity of the central pyrrole (B145914) ring. researchgate.net In contrast, linear benzo-annelation generally decreases its aromaticity compared to the non-annelated indole. researchgate.net This difference in aromaticity translates to variations in stability and reactivity. The increased conjugation and aromatic stabilization in benzo[e]indole make it a more stable system compared to simpler indoles.
While benzo[g]indoles share some similarities with standard indoles, there are also marked differences, particularly concerning their synthesis. researchgate.net The distinct electronic distribution in these isomers also influences their photophysical properties. For example, 5-hydroxy benzo[g]indole derivatives have been shown to be fluorescently active with good quantum yields. researchgate.net Another isomer, benz[f]indole, exhibits absorption and fluorescence emission spectra that are significantly red-shifted (by about 75 nm) compared to indole, a direct consequence of the extended conjugated system created by the annulation. researchgate.net
Table 2: Comparative Profile of Benzo[e]indole vs. Benzo[g]indole
| Property | Benzo[e]indole (Angular) | Benzo[g]indole (Linear) | Reference |
|---|---|---|---|
| Annulation Type | Angular | Linear | researchgate.net |
| Effect on Aromaticity | Increases local aromaticity of the central heterocyclic ring. | Decreases local aromaticity of the central heterocyclic ring. | researchgate.net |
| Relative Stability | Generally more stable due to enhanced aromatic character. | Generally less stable aromatic character compared to the angular isomer. | researchgate.net |
| Synthetic Routes | Often synthesized via Fischer indole synthesis from 2-naphthylhydrazine. chemicalbook.com | Various methods for pyrrole ring or naphthalene (B1677914) nucleus closure, with noticeable differences from standard indole synthesis. | researchgate.net |
| Reported Applications | Core structure for cyanine (B1664457) dyes and near-infrared (NIR) fluorescent probes. fishersci.se | Precursors for fluorescently active compounds and potential use in sensor development. | researchgate.net |
Strategies for Enhancing Fluorescent and Biological Performance through Derivatization
The 1,1,2-trimethyl-1H-benzo[e]indole scaffold is a versatile starting material for creating advanced functional molecules. smolecule.commedchemexpress.com Derivatization strategies are key to unlocking and enhancing its potential for specific applications, particularly in fluorescence imaging and biological targeting.
A primary strategy involves using it as a building block for near-infrared (NIR) fluorescent probes. fishersci.semedchemexpress.com These probes are crucial for in vivo imaging because NIR light can penetrate deeper into biological tissues. One approach encapsulates the benzo[e]indole-derived dye within nanocarriers, which can improve tumor imaging specificity and sensitivity through the enhanced permeability and retention (EPR) effect. smolecule.comchemicalbook.com
Another powerful strategy is to enhance the positive charge of the benzo[e]indolium (B1264472) cation. This was effectively used to create a highly sensitive and selective sensor for cyanide, where the enhanced electrophilicity of the core structure improved its reaction speed and detection limit. researchgate.net
For biological applications, the benzo[e]indole core can be functionalized by coupling it with biomolecules. For example, linking it to monosaccharide amines has produced derivatives with promising antibacterial and antifungal activities. smolecule.com The addition of a sulfonic acid group, creating 1,1,2-trimethyl-1H-benzo[e]indole-7-sulfonic acid, is another derivatization that alters solubility and likely influences biological interactions. nih.gov These examples demonstrate that targeted chemical modifications can transform the basic scaffold into a tool with tailored fluorescent and biological properties.
Table 3: Derivatization Strategies and Performance Enhancement
| Strategy | Derivative/Modification | Enhancement | Application | Reference |
|---|---|---|---|---|
| Probe Development | Reactant for fluorescent probes | Enables imaging of tumors and real-time imaging of acute ischemia. | Biomedical Imaging | fishersci.semedchemexpress.com |
| Analyte Sensing | Benzooxazine derivative | Increased sensitivity and reaction speed for CN⁻ detection. | Chemical Sensing | researchgate.net |
| Nanotechnology | Incorporation into nanocarriers | Creates NIR optical probes for non-invasive tumor imaging. | In Vivo Imaging | smolecule.comchemicalbook.com |
| Bioconjugation | Coupling with amino sugars | Yields di-substituted derivatives with antibacterial and antifungal activity. | Medicinal Chemistry | smolecule.com |
| Solubility Modification | Sulfonation (addition of -SO₃H) | Alters physicochemical properties like solubility. | Reagent Development | nih.gov |
Comparison with Other Indole-Based Heterocyclic Systems
The properties of 1,1,2-trimethyl-1H-benzo[e]indole are best understood when compared with other indole-based heterocyclic systems. These comparisons highlight the unique contributions of its fused benzo ring and trimethyl substitution pattern.
Vs. Simple Indoles (e.g., 2,3-dimethylindole): The most significant difference is the presence of the fused benzene ring in the benzo[e]indole structure. This annulation extends the π-conjugated system, which increases electronic stability and shifts the absorption and fluorescence to longer wavelengths. While simple indoles typically undergo electrophilic substitution at the C3 position, the reactivity of the more complex benzo[e]indole system is channeled into its use as a stable core for larger functional molecules like cyanine dyes. acs.org
Vs. Carbazole (B46965): Carbazole is an isomer of benzo[e]indole where the nitrogen atom is part of two aromatic rings. This configuration results in different electronic properties and applications. While benzo[e]indole derivatives are prominent in NIR dyes, carbazole derivatives are widely used in materials science for developing organic light-emitting diodes (OLEDs) and as host materials in phosphorescent devices.
Vs. Other Fused Indoles (e.g., Benzo[cd]indol-2(1H)-one): Other fused indole systems serve as scaffolds for different purposes. For instance, benzo[cd]indol-2(1H)-one is a significant scaffold in a variety of pharmaceuticals, including inhibitors for BET bromodomains and autophagy-related genes. nih.gov This contrasts with the primary application of 1,1,2-trimethyl-1H-benzo[e]indole as a precursor for fluorescent materials. smolecule.comfishersci.se The specific fusion pattern and functional groups dictate the ultimate biological or material application of the indole derivative.
Table 4: Comparison of Indole-Based Heterocyclic Systems
| System | Key Structural Feature | Comparison Point | Primary Application Area | Reference |
|---|---|---|---|---|
| 1,1,2-Trimethyl-1H-benzo[e]indole | Angular fused benzene ring; trimethyl substitution. | Increased π-conjugation and stability compared to simple indoles. | Precursor for NIR fluorescent probes and cyanine dyes. | |
| 2,3-Dimethylindole | Simple indole core with two methyl groups. | Lacks the extended conjugation of benzo[e]indole. | Simpler building block in organic synthesis. | |
| Carbazole | Isomeric structure with nitrogen bridging two benzene rings. | Different electronic distribution and aromatic system. | Organic electronics (OLEDs), host materials. | |
| Benzo[cd]indol-2(1H)-one | Different mode of ring fusion, contains a carbonyl group. | Serves as a rigid scaffold for drug design. | Pharmaceuticals, enzyme inhibitors. | nih.gov |
| Indole-2-carboxamides | Indole core with an amide group at C2. | Functionalized for specific biological receptor interactions. | Allosteric modulators for cannabinoid receptors. | nih.gov |
Conclusion and Future Directions in 1,1,2 Trimethyl 1h Benzo E Indole Research
Summary of Key Academic Contributions
Research into 1,1,2-trimethyl-1H-benzo[e]indole has yielded significant academic contributions, particularly in the fields of medicinal chemistry and materials science. A primary application of this compound is as a reactant in the synthesis of fluorescent probes. medchemexpress.comsigmaaldrich.comfishersci.ca These probes are instrumental in various biological imaging applications, including the visualization of tumors in vivo and the real-time imaging of acute ischemia. medchemexpress.comsigmaaldrich.comfishersci.ca The compound's derivatives have also been developed as hypoxia-sensitive fluorescent probes, which are crucial for understanding cellular environments. medchemexpress.comsigmaaldrich.comfishersci.casmolecule.com
Furthermore, the synthesis of novel dyes from 1,1,2-trimethyl-1H-benzo[e]indole has shown promise. For instance, a series of new dyes prepared through Knoevenagel condensation with benzaldehydes exhibited cytotoxic properties in melanoma cell lines when irradiated with blue light. nih.gov This photo-induced activity is linked to the generation of reactive oxygen species, leading to DNA damage and subsequent cell death. nih.gov
The compound also serves as a foundational structure for creating bioactive molecules. By conjugating it with amino sugars, researchers have developed derivatives with notable antimicrobial activity against Gram-positive bacteria and fungi. The addition of hydrophilic sugar moieties is believed to enhance the bioavailability of these compounds.
Table 1: Key Research Findings for 1,1,2-Trimethyl-1H-benzo[e]indole
| Research Area | Key Findings |
| Fluorescent Probes | Utilized as a reactant for preparing fluorescent probes for in vivo tumor imaging and real-time imaging of acute ischemia. medchemexpress.comsigmaaldrich.comfishersci.ca |
| Hypoxia-Sensitive Probes | Derivatives are effective as hypoxia-sensitive fluorescent probes for detecting changes in cellular environments. medchemexpress.comsmolecule.com |
| Photo-induced Anticancer Activity | Dyes synthesized from this compound show cytotoxic properties in melanoma cells upon blue light irradiation due to the generation of reactive oxygen species. nih.gov |
| Antimicrobial Derivatives | Conjugation with amino sugars yields derivatives with activity against Gram-positive bacteria and fungi. |
Emerging Research Areas and Unexplored Potential
The unique properties of 1,1,2-trimethyl-1H-benzo[e]indole open up several emerging research avenues. One significant area is its application in nanotechnology. smolecule.com Incorporating the compound into nanocarrier systems can lead to the development of near-infrared optical probes for non-invasive in-vivo tumor imaging. smolecule.comchemicalbook.com These nanocarriers can accumulate in tumor tissues, enhancing the specificity and sensitivity of imaging techniques. smolecule.com
The potential for this compound to act as an antioxidant is another area ripe for exploration. smolecule.com Preliminary studies suggest it may help reduce oxidative stress in biological systems, a factor implicated in numerous diseases. smolecule.com Further investigation into its antioxidant properties could unveil new therapeutic applications.
Moreover, the core structure of 1,1,2-trimethyl-1H-benzo[e]indole can be modified to create a vast library of novel compounds. The synthesis of derivatives by coupling with various biomolecules, such as monosaccharide amines, has already shown promising antibacterial and antifungal activities. smolecule.com Exploring a wider range of substitutions on the indole (B1671886) ring could lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.
Challenges and Opportunities in Developing Novel Applications
Despite its promise, the development of novel applications for 1,1,2-trimethyl-1H-benzo[e]indole is not without its challenges. A significant hurdle in medicinal chemistry is achieving a balance between potency and favorable physicochemical properties. For instance, while some indole derivatives have shown potent activity against pathogens like Trypanosoma cruzi, issues with metabolic stability and solubility have limited their progression to clinical studies. nih.govacs.org Overcoming these drug metabolism and pharmacokinetic (DMPK) limitations is a key challenge. nih.govacs.org
However, these challenges also present opportunities for innovation. Medicinal chemistry strategies aimed at improving metabolic stability and solubility could unlock the full therapeutic potential of this class of compounds. nih.govacs.org The development of novel synthetic methodologies, such as microwave-assisted synthesis, can enhance reaction rates and yields, making the production of these compounds more efficient. smolecule.com
Furthermore, the exploration of this compound and its derivatives as tubulin polymerization inhibitors for cancer treatment is a promising opportunity. researchgate.net By designing hybrids that incorporate the 1,1,2-trimethyl-1H-benzo[e]indole scaffold, researchers may develop new anticancer agents that are more effective and have fewer side effects than existing therapies. researchgate.net
Interdisciplinary Perspectives and Collaborative Research Endeavors
The multifaceted nature of 1,1,2-trimethyl-1H-benzo[e]indole research necessitates interdisciplinary collaboration. The gap between early-stage drug discovery and preclinical development is best addressed by integrating academic research with industry expertise and public-private partnerships. acs.org Such collaborations can provide the necessary resources and expertise to overcome the hurdles in drug development.
The synthesis of complex polycyclic frameworks based on the indole structure is an area where collaboration between organic chemists and materials scientists can be particularly fruitful. acs.org Metal-catalyzed cascade annulations, for example, offer an efficient way to construct these molecules, which have applications in both pharmaceuticals and functional materials. acs.org
Moreover, the development of advanced imaging probes and sensors based on 1,1,2-trimethyl-1H-benzo[e]indole requires a synergistic effort between chemists, biologists, and engineers. smolecule.com This interdisciplinary approach will be crucial for designing and validating new tools for real-time biological imaging and diagnostics.
Q & A
Q. What are the key physicochemical properties of 1,1,2-Trimethyl-1H-benzo[e]indole, and how do they influence experimental design?
Answer:
- Molecular Formula : C₁₅H₁₅N; Molecular Weight : 209.29 g/mol .
- Melting Point : 111–117°C (reported in some sources as 85°C, possibly due to polymorphic variations or measurement discrepancies) .
- Solubility : Insoluble in water; soluble in organic solvents like DMF or methanol .
- Safety Data : Hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation); requires PPE (gloves, goggles) and ventilation .
Methodological Note : When designing experiments, prioritize inert atmospheres (N₂/Ar) to prevent oxidation. Use high-purity samples (>98% HPLC) to avoid side reactions in synthetic applications .
Q. What traditional synthetic routes are available for 1,1,2-Trimethyl-1H-benzo[e]indole?
Answer : The Fischer indole synthesis is a classical method:
Diazotization : Convert 2-naphthylamine to 2-naphthylhydrazine via diazotization and reduction .
Cyclization : React with methyl isopropyl ketone under acidic conditions.
Yield : ~26.4% (low yield highlights challenges in optimizing reaction conditions) .
Limitations : Side reactions (e.g., over-alkylation) require careful temperature control. Consider column chromatography for purification .
Q. How should researchers handle discrepancies in reported physicochemical data (e.g., melting points)?
Answer :
- Example : Melting points vary between 85°C and 111–117°C .
- Resolution : Verify purity (HPLC), crystallinity, and storage conditions (light exposure may degrade samples). Cross-reference with NMR (¹H signals at δ 1.95 ppm for methyl groups) .
- Best Practice : Report detailed experimental conditions (heating rate, calibration) to ensure reproducibility .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the preparation of fluorescent derivatives from 1,1,2-Trimethyl-1H-benzo[e]indole?
Answer :
- Method : React with acrylic acid derivatives under microwave irradiation (e.g., 150°C, 30 min) to form benzo[e]pyrido[1,2-a]indole derivatives .
- Advantages :
- Efficiency : Reduces reaction time from hours to minutes.
- Yield : Higher regioselectivity compared to thermal methods.
- Applications : These derivatives serve as near-infrared fluorophores for bioimaging and dye-sensitized solar cells .
Q. What role does 1,1,2-Trimethyl-1H-benzo[e]indole play in developing anticancer agents?
Answer :
- Derivative Synthesis : React with phosphoryl chloride/DMF to form 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde , a precursor for chalcone-Schiff base hybrids .
- Cytotoxicity Testing :
- Assay : MTT assay against MCF7 breast cancer cells.
- Results : IC₅₀ values <100 µg/mL for chalcone derivatives, with apoptosis induction via ROS pathways .
Methodological Note : Optimize substituents on the chalcone scaffold (e.g., electron-withdrawing groups enhance activity) .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
Answer :
- Issue : Low yields (26.4% in Fischer synthesis) due to byproducts.
- Solutions :
- Quality Control : Validate purity via ¹H-NMR (integration ratios) and HPLC (retention time) .
Q. What advanced applications exist for halogenated derivatives of 1,1,2-Trimethyl-1H-benzo[e]indole?
Answer :
- 7-Bromo Derivative : Synthesized via electrophilic substitution; exhibits enhanced photostability for OLEDs and enzyme-sensing probes .
- Environmental Applications : Brominated derivatives act as sensors for heavy metals (e.g., Hg²⁺) in aqueous systems .
Q. How do structural modifications influence the compound’s fluorescence properties?
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
